n-[(4-Methylphenyl)sulfonyl]butanamide
Description
Properties
CAS No. |
58821-26-4 |
|---|---|
Molecular Formula |
C11H15NO3S |
Molecular Weight |
241.31 g/mol |
IUPAC Name |
N-(4-methylphenyl)sulfonylbutanamide |
InChI |
InChI=1S/C11H15NO3S/c1-3-4-11(13)12-16(14,15)10-7-5-9(2)6-8-10/h5-8H,3-4H2,1-2H3,(H,12,13) |
InChI Key |
HXVBEGTXQVNSQD-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)NS(=O)(=O)C1=CC=C(C=C1)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Structural Analogs with Different Aryl Substituents
- 4-Hydroxyphenyl: Introduces hydrogen-bonding capacity (O–H⋯O), influencing crystal packing and solubility . 4-Chlorophenyl and Trifluoromethylphenyl: Electron-withdrawing groups may increase metabolic stability and receptor binding affinity .
Modifications in the Amide Chain
Table 2: Analogs with Modified Amide Chains
- Impact of Chain Modifications: Straight-chain butanamide: Balances flexibility and steric bulk. 3-Ketobutanamide: The ketone group may enhance reactivity (e.g., keto-enol tautomerism) or serve as a metabolic liability . Pyrimidinyl substituents: Can confer antitubercular activity, as seen in sulfamethazine derivatives .
Spectroscopic and Crystallographic Comparisons
Table 3: Spectroscopic and Structural Data
Q & A
What are the optimal synthetic pathways for N-[(4-Methylphenyl)sulfonyl]butanamide, and how can reaction yields be maximized?
Answer: The synthesis typically involves multi-step reactions, starting with sulfonylation of a primary amine using 4-methylbenzenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine as catalysts). Key steps include:
- Coupling Reactions: Use of coupling agents like EDC/HOBt for amide bond formation between the sulfonamide intermediate and butanoyl chloride .
- Solvent Optimization: Polar aprotic solvents (e.g., DMF or DMSO) enhance reactivity, while controlled temperatures (0–25°C) prevent side reactions .
- Purification: Column chromatography or recrystallization in ethanol improves purity (>95% by HPLC) .
How can discrepancies in reported crystal structures of sulfonamide derivatives be resolved?
Answer: Discrepancies arise from polymorphism or solvent inclusion. To address this:
- X-ray Diffraction (XRD): Resolve absolute configuration and hydrogen-bonding networks .
- Hirshfeld Surface Analysis: Quantify intermolecular interactions (e.g., C–H···O, π-π stacking) to explain packing variations .
- Thermogravimetric Analysis (TGA): Identify solvent molecules in the lattice by monitoring mass loss upon heating .
What spectroscopic methods confirm the structural integrity of this compound?
Answer:
- NMR Spectroscopy: H and C NMR verify sulfonamide (-SO-) and amide (-CONH-) groups via characteristic shifts (e.g., sulfonyl S=O at ~7.3 ppm in H NMR) .
- IR Spectroscopy: Peaks at 1320–1160 cm (asymmetric S=O stretch) and 1650 cm (amide C=O) confirm functional groups .
- Mass Spectrometry: High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .
What strategies mitigate low yields in coupling reactions during synthesis?
Answer:
- Catalyst Screening: Use Pd-based catalysts (e.g., Pd(OAc)) for Suzuki-Miyaura couplings to enhance efficiency .
- Microwave-Assisted Synthesis: Reduce reaction time and improve yields by 15–20% compared to conventional heating .
- In Situ Monitoring: TLC or LC-MS tracks intermediate formation, enabling real-time adjustments .
How can researchers assess the purity and stability of this compound under varying conditions?
Answer:
- HPLC-PDA: Quantify purity (>98%) and detect degradation products under accelerated stability testing (40°C/75% RH) .
- DSC/TGA: Determine melting points and thermal decomposition profiles to guide storage conditions .
- pH-Dependent Solubility: Use shake-flask methods to measure solubility in buffers (pH 1.2–7.4) for bioavailability studies .
How do electronic effects of substituents influence the reactivity of this compound?
Answer:
- Electron-Withdrawing Groups (e.g., -F, -Cl): Increase electrophilicity of the sulfonamide moiety, enhancing nucleophilic substitution rates .
- Hammett Studies: Correlate substituent σ values with reaction kinetics to predict regioselectivity .
- DFT Calculations: Model frontier molecular orbitals (HOMO/LUMO) to explain electronic transitions and charge distribution .
What in silico methods predict the biological targets of this compound?
Answer:
- Molecular Docking: AutoDock Vina or Glide predicts binding affinities to enzymes (e.g., carbonic anhydrase) via sulfonamide-Zn interactions .
- Pharmacophore Modeling: Identify essential features (e.g., hydrogen-bond acceptors) for antimicrobial or anticancer activity .
- QSAR: Relate substituent hydrophobicity (logP) to IC values in cytotoxicity assays .
What are the common biological targets for this compound derivatives?
Answer:
- Enzymes: Carbonic anhydrase IX (anti-cancer), dihydrofolate reductase (antimicrobial) .
- Receptors: G-protein-coupled receptors (GPCRs) for anti-inflammatory activity .
- Validation: Surface plasmon resonance (SPR) or fluorescence polarization assays confirm target engagement .
How can structure-activity relationship (SAR) hypotheses be validated for this compound?
Answer:
- Analog Synthesis: Introduce substituents (e.g., -OCH, -CF) at the 4-methylphenyl group and test bioactivity .
- Crystallography: Resolve ligand-target co-crystals to visualize binding modes .
- Mutagenesis Studies: Modify key residues (e.g., His94 in carbonic anhydrase) to assess binding dependencies .
How should conflicting bioactivity data across studies be interpreted?
Answer:
- Assay Conditions: Compare cell lines (e.g., HEK293 vs. HeLa) and incubation times, which alter IC values .
- Structural Analogues: Test metabolites or degradation products to rule out off-target effects .
- Meta-Analysis: Apply statistical tools (e.g., PCA) to identify outliers or confounding variables in published datasets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
